2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Methoxyphenyl)ethyl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)acetamide
- N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)propionamide
Uniqueness
2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-8-6-16(7-9-19)14-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)15-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNZDPFGZAAQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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